molecular formula C5H4BrN3O2 B183270 2-Amino-5-bromopyrimidine-4-carboxylic acid CAS No. 914208-48-3

2-Amino-5-bromopyrimidine-4-carboxylic acid

Cat. No.: B183270
CAS No.: 914208-48-3
M. Wt: 218.01 g/mol
InChI Key: FYTQRYPHTACSJK-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a carboxylic acid group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic acid typically involves the bromination of 2-amino-4-carboxypyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups present in the molecule.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

  • Substituted pyrimidine derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound with modified chemical properties.

Scientific Research Applications

2-Amino-5-bromopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and drug candidates targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-5-bromopyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of bromine, leading to different reactivity and biological properties.

    2-Amino-5-chloropyrimidine: Similar structure but with chlorine instead of bromine, affecting its chemical behavior and applications.

Uniqueness: 2-Amino-5-bromopyrimidine-4-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications in synthesis and research. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-amino-5-bromopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQRYPHTACSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635362
Record name 2-Amino-5-bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914208-48-3
Record name 2-Amino-5-bromopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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